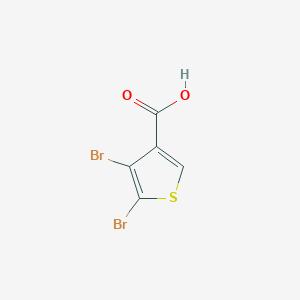

4,5-Dibromothiophene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5-Dibromothiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a carboxylic acid group in this compound makes it a valuable intermediate in organic synthesis and materials science.

準備方法

Synthetic Routes and Reaction Conditions

4,5-Dibromothiophene-3-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of thiophene-3-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production suitable for commercial applications.

化学反応の分析

Types of Reactions

4,5-Dibromothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atoms on the thiophene ring make it susceptible to electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Electrophilic Substitution: Bromine, chlorine, nitric acid, sulfuric acid.

Nucleophilic Substitution: Amines, thiols, alkoxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Electrophilic Substitution: Substituted thiophenes with various functional groups.

Nucleophilic Substitution: Thiophene derivatives with different substituents replacing the bromine atoms.

Reduction: Thiophene derivatives with reduced carboxylic acid groups.

科学的研究の応用

Chemical Synthesis

4,5-Dibromothiophene-3-carboxylic acid serves as a critical building block in the synthesis of more complex organic molecules. It is employed in:

- Pharmaceutical Development : The compound is utilized as an intermediate in the synthesis of various biologically active compounds, including antibiotics and antiepileptics. Its role in drug development is crucial due to its ability to undergo further chemical transformations to yield therapeutic agents .

- Agrochemicals : This compound is also significant in the production of agrochemicals, where it functions as an intermediate for herbicides and pesticides .

Materials Science

In materials science, this compound is employed in the development of advanced materials:

- Conjugated Polymers : The compound is used in synthesizing conjugated polymers that are essential for organic electronics and optoelectronic devices. These polymers exhibit unique electrical properties that make them suitable for applications in solar cells and light-emitting diodes (LEDs) .

- Organic Semiconductors : It plays a role in creating organic semiconductors, which are increasingly used in flexible electronic devices due to their lightweight and adaptable nature.

Dyes and Pigments

One of the most notable applications of this compound is in the dye and pigment industry:

- Production of Dyes : The compound acts as an intermediate for synthesizing various dyes, including disperse and reactive dyes commonly used in the textile industry. These dyes impart vibrant colors to fabrics and are essential for achieving desired aesthetic qualities .

- Pigment Manufacturing : It is also involved in producing pigments that find applications in paints, plastics, and coatings. The stability and reactivity of this compound make it ideal for these applications .

Case Study 1: Pharmaceutical Applications

A study highlighted the synthesis of a novel antibiotic using this compound as a precursor. The resulting compound demonstrated significant antibacterial activity against resistant strains of bacteria, showcasing the compound's potential in developing new therapeutic agents .

Case Study 2: Organic Electronics

Research into organic photovoltaic cells has shown that incorporating this compound into polymer blends significantly enhances their efficiency. The study concluded that this compound contributes to improved charge transport properties within the polymer matrix, leading to higher energy conversion rates .

作用機序

The mechanism of action of 4,5-Dibromothiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In materials science, its conjugated structure contributes to the electronic properties of polymers and semiconductors. The presence of bromine atoms and a carboxylic acid group influences its reactivity and interactions with other molecules.

類似化合物との比較

Similar Compounds

4,5-Dibromothiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2 position.

4-Bromo-3-thiophenecarboxylic acid: Contains only one bromine atom and the carboxylic acid group at the 3 position.

3,4-Dibromothiophene: Lacks the carboxylic acid group, making it less versatile in certain applications.

Uniqueness

4,5-Dibromothiophene-3-carboxylic acid is unique due to the specific positioning of the bromine atoms and the carboxylic acid group. This arrangement enhances its reactivity and makes it a valuable intermediate in various chemical reactions and applications. Its ability to undergo both electrophilic and nucleophilic substitutions, as well as reductions, adds to its versatility in organic synthesis and materials science.

生物活性

4,5-Dibromothiophene-3-carboxylic acid is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis. The presence of bromine substituents and a carboxylic acid functional group at specific positions enhances its reactivity and biological profile.

- Molecular Formula : C₇H₄Br₂O₂S

- Molecular Weight : 296.98 g/mol

- Structure : The compound features a thiophene ring with bromine atoms at positions 4 and 5 and a carboxylic acid group at position 3.

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. By inhibiting PARP, these compounds can enhance the efficacy of chemotherapy and radiotherapy by preventing cancer cells from repairing their DNA after treatment .

The proposed mechanism involves the interaction of the compound with cellular pathways that regulate apoptosis and cell proliferation. Specifically, it may influence:

- DNA Repair Inhibition : By targeting PARP, the compound disrupts the DNA repair process in cancer cells, leading to increased cell death.

- Transcriptional Regulation : Some studies suggest that thiophene derivatives can modulate the activity of transcription factors involved in cancer progression .

Case Studies

- Inhibition of Tumor Growth : A study involving various thiophene derivatives demonstrated that this compound significantly reduced tumor size in xenograft models. The compound was administered alongside standard chemotherapy agents, resulting in enhanced antitumor efficacy .

- Cell Line Studies : In vitro studies using A2780 ovarian cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 10 µM, indicating potent biological activity .

Synthesis and Characterization

The synthesis of this compound typically involves:

- Bromination of thiophene derivatives.

- Functionalization at the carboxylic acid position through various organic reactions.

The characterization of this compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 296.98 g/mol |

| Solubility | Soluble in DMSO |

| IC50 (A2780 cells) | ~10 µM |

| Tumor Growth Inhibition | Significant reduction observed |

特性

IUPAC Name |

4,5-dibromothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYZJCDPKDFHPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Br)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101079-66-7 |

Source

|

| Record name | 4,5-dibromothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。